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Compound of Interest

Compound Name: 6-Nitropyrazolo[1,5-a]pyrimidine

Cat. No.: B1595664 Get Quote

An In-Depth Technical Guide to 6-
Nitropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals

Foreword
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for

its structural resemblance to endogenous purines and its broad spectrum of biological

activities. This guide focuses on a key derivative, 6-Nitropyrazolo[1,5-a]pyrimidine, providing

a comprehensive technical overview for researchers engaged in drug discovery and

development. As a Senior Application Scientist, my objective is to present not just the data, but

the underlying scientific rationale, enabling a deeper understanding of this compound's

potential.

Core Compound Identification and Molecular
Architecture
CAS Number: 55405-65-7

Molecular Formula: C₆H₄N₄O₂

Molecular Weight: 164.12 g/mol
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The foundational structure of 6-Nitropyrazolo[1,5-a]pyrimidine is a fused bicyclic system

comprising a pyrazole ring fused to a pyrimidine ring. The strategic placement of a nitro group

at the 6-position significantly influences the molecule's electronic properties and, consequently,

its reactivity and biological interactions. This electron-withdrawing group can modulate the

electron density of the entire ring system, a critical factor in its binding affinity to biological

targets.

Molecular Structure:
Caption: Molecular structure of 6-Nitropyrazolo[1,5-a]pyrimidine.

Physicochemical and Spectroscopic Data
A thorough characterization of a compound is fundamental for its application in research and

development. The following table summarizes the key physicochemical and spectroscopic

parameters for 6-Nitropyrazolo[1,5-a]pyrimidine.

Property Value Source

CAS Number 55405-65-7 [1][2][3]

Molecular Formula C₆H₄N₄O₂ [2]

Molecular Weight 164.12 g/mol [2]

¹H NMR (DMSO-d₆)

A singlet is observed at δ 9.07

ppm for the proton at the 6-

position, influenced by the nitro

group.

[4]

IR (KBr, cm⁻¹)

Typically shows stretches for

the nitro group around 1520

cm⁻¹.

[4]

Note: Detailed ¹³C NMR and X-ray crystallographic data for this specific compound are not

readily available in the cited public literature. Researchers are advised to perform these

analyses for unambiguous structural confirmation.
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Synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine: A
Strategic Approach
The synthesis of 6-Nitropyrazolo[1,5-a]pyrimidine is most effectively achieved through the

direct nitration of the parent pyrazolo[1,5-a]pyrimidine scaffold. This electrophilic aromatic

substitution is a cornerstone of heterocyclic chemistry. The choice of nitrating agent and

reaction conditions is critical to control regioselectivity and maximize yield.

Experimental Protocol: Nitration of Pyrazolo[1,5-
a]pyrimidine
This protocol is based on established methods for the nitration of similar heterocyclic systems.

Materials:

Pyrazolo[1,5-a]pyrimidine

Fuming Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Ice Bath

Round-bottom flask with magnetic stirrer

Dropping funnel

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator,

chromatography supplies)

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve

Pyrazolo[1,5-a]pyrimidine in a minimal amount of concentrated sulfuric acid. Cool the flask in

an ice bath to 0-5 °C. The sulfuric acid acts as both a solvent and a catalyst, protonating the

nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
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Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the cooled solution

using a dropping funnel. The slow addition is crucial to control the exothermic reaction and

prevent over-nitration or degradation of the starting material. Maintain the temperature below

10 °C throughout the addition.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled

temperature (e.g., 80°C, though optimization may be required) for a specified time.[4]

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the

consumption of the starting material and the formation of the product.

Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

This will quench the reaction and precipitate the crude product.

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly

with cold water to remove any residual acid. The crude product can then be purified by

recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica

gel to afford pure 6-Nitropyrazolo[1,5-a]pyrimidine. A reported yield for a similar nitration is

92%.[4]

Pyrazolo[1,5-a]pyrimidine Dissolve in conc. H₂SO₄

Cool to 0-5 °C Add fuming HNO₃ dropwise Stir at elevated temperature
(e.g., 80°C) Monitor by TLC Quench with ice Filter and wash with H₂O Purify (Recrystallization/Chromatography) 6-Nitropyrazolo[1,5-a]pyrimidine

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Nitropyrazolo[1,5-a]pyrimidine.

Reactivity and Potential for Derivatization
The presence of the nitro group at the 6-position significantly influences the reactivity of the

pyrazolo[1,5-a]pyrimidine core. This electron-withdrawing group deactivates the pyrimidine ring

towards further electrophilic substitution. Conversely, it activates the ring for nucleophilic

aromatic substitution, providing a handle for further functionalization.

The nitro group itself can be a versatile functional group for derivatization. For instance, it can

be reduced to an amino group, which can then be further modified through various reactions
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such as acylation, alkylation, or diazotization, opening up a vast chemical space for the

synthesis of novel derivatives with potentially enhanced biological activities.[5]

Applications in Medicinal Chemistry and Drug
Development
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry,

meaning it is a molecular framework that is capable of binding to multiple biological targets.[5]

Derivatives of this scaffold have shown a wide range of pharmacological activities, including

anticancer, anti-inflammatory, and antiviral properties.[6][7]

The introduction of a nitro group can have profound effects on the biological activity of a

molecule. It can enhance binding to specific targets through hydrogen bonding and other

electronic interactions. Furthermore, the nitro group can be metabolically reduced in hypoxic

environments, a characteristic that has been exploited in the design of hypoxia-activated

prodrugs for cancer therapy.

While specific biological data for 6-Nitropyrazolo[1,5-a]pyrimidine is limited in the public

domain, the broader class of nitro-substituted pyrazolopyrimidines has shown promise in

various therapeutic areas. For instance, certain derivatives have been investigated as inhibitors

of various kinases, which are key targets in oncology.[7]

Future Directions and Research Opportunities
The unique electronic properties and synthetic accessibility of 6-Nitropyrazolo[1,5-
a]pyrimidine make it an attractive starting point for the development of novel therapeutic

agents. Future research could focus on:

Synthesis of a diverse library of derivatives: Utilizing the reactivity of the nitro group and the

pyrimidine ring to generate a range of analogues for structure-activity relationship (SAR)

studies.

In-depth biological evaluation: Screening 6-Nitropyrazolo[1,5-a]pyrimidine and its

derivatives against a panel of biological targets, including kinases, to identify potential

therapeutic applications.
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X-ray crystallography: Obtaining a crystal structure of the compound to provide a detailed

understanding of its three-dimensional conformation, which is invaluable for computational

drug design.

Exploration as a fragment for fragment-based drug discovery: The pyrazolo[1,5-a]pyrimidine

core is an ideal starting point for fragment-based approaches to identify novel binders to

therapeutic targets.

Conclusion
6-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant potential for

further investigation in the field of medicinal chemistry. Its well-defined structure, accessible

synthesis, and the versatile reactivity imparted by the nitro group make it a valuable building

block for the discovery of new drugs. This guide provides a foundational understanding of its

core properties and a framework for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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